4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde
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Overview
Description
4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde is an organic compound with the molecular formula C15H12F2O. It is characterized by the presence of a benzaldehyde group substituted with a 2,4-difluorophenyl ethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde typically involves the reaction of 2,4-difluorophenyl ethyl ketone with benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 4-(1-(2,4-Difluorophenyl)ethyl)benzoic acid.
Reduction: 4-(1-(2,4-Difluorophenyl)ethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
- 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde
- 4-(1-(3,4-Difluorophenyl)ethyl)benzaldehyde
- 4-(1-(2,4-Dichlorophenyl)ethyl)benzaldehyde
Comparison: 4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity compared to its analogs with different substituents or substitution patterns .
Properties
Molecular Formula |
C15H12F2O |
---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
4-[1-(2,4-difluorophenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C15H12F2O/c1-10(12-4-2-11(9-18)3-5-12)14-7-6-13(16)8-15(14)17/h2-10H,1H3 |
InChI Key |
VXEKVQHAUCCFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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